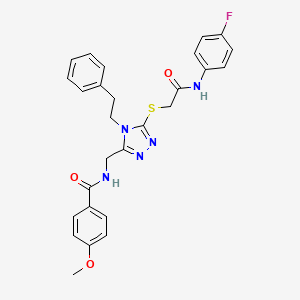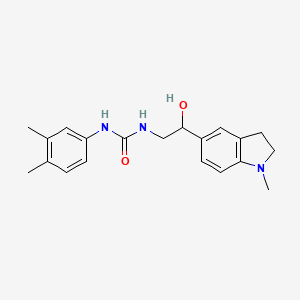![molecular formula C21H22N2O B2888513 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-58-8](/img/structure/B2888513.png)
1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a double-ring structure containing a benzene ring fused with a pyridine ring . Quinolines are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .
Synthesis Analysis
There are several methods for synthesizing quinolines. For example, the Combes quinoline synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde . Another method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst .Molecular Structure Analysis
The molecular structure of quinolines involves a benzene ring fused with a pyridine ring . This gives them unique chemical properties and reactivity.Chemical Reactions Analysis
Quinolines undergo various chemical reactions, including nucleophilic and electrophilic substitution . They can also participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
Quinolines have unique physical and chemical properties due to their double-ring structure. For example, they have a characteristic fluorescence intensity, thermal stability, and lifetime profile .科学的研究の応用
Polymorphic Modifications and Diuretic Properties
One study discusses polymorphic modifications of a compound closely related to the one , highlighting its strong diuretic properties and potential as a new hypertension remedy. Two polymorphic forms were identified, showing differences in molecular organization and crystal packing, which could influence its bioavailability and therapeutic efficacy (Shishkina et al., 2018).
Synthesis of Substituted Derivatives
Another study focuses on the synthesis of substituted pyrrolo[3,2-f]quinolines, illustrating a convenient route to obtain these compounds, which are important for developing novel therapeutic agents. This synthesis approach could be applied to the target compound for generating new derivatives with potential biological activities (Yamashkin et al., 1997).
Electronic Characterization in Solution and Solid State
Research into the electronic characterization of a similar dimethyl dihydropyrroloquinoline derivative reveals its unique color properties due to the electron-donating and withdrawing groups. This study could provide insights into designing derivatives of "1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline" with specific electronic and optical properties for potential applications in materials science or as molecular probes (Hirano et al., 2002).
Antiproliferative Activity of Quinoline Derivatives
The synthesis and evaluation of novel pyrrolo[3,2-f]quinoline derivatives as antiproliferative agents highlight the potential of these compounds in cancer research. The study provides a foundation for further investigation into the anticancer properties of "this compound" derivatives (Ferlin et al., 2001).
Synthesis and Cytotoxic Activity
Another study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the target compound, demonstrates the utility of these derivatives in developing new chemotherapeutic agents. Such research underlines the importance of structural modifications to enhance the biological activity of these compounds (Deady et al., 2003).
将来の方向性
Quinolines continue to be an area of active research in medicinal chemistry due to their presence in many pharmaceuticals and their wide range of biological activities . Future research will likely focus on developing new synthetic methods and exploring new biological activities of quinoline derivatives .
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of quinazoline derivatives , which have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, including binding to active sites, inhibiting enzymatic activity, and disrupting cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s quinazoline structure suggests that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Given the wide range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-13-8-9-18(14(2)12-13)23-11-10-16-15(3)22-20-17(21(16)23)6-5-7-19(20)24-4/h5-9,12H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBWMGZHFBWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde](/img/structure/B2888432.png)
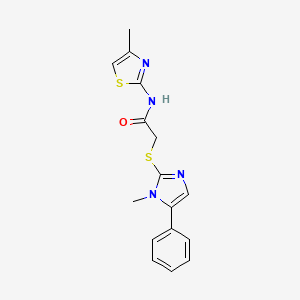
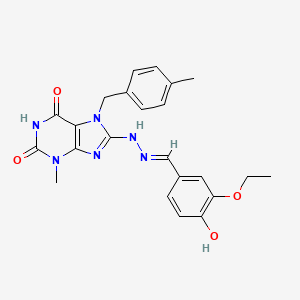

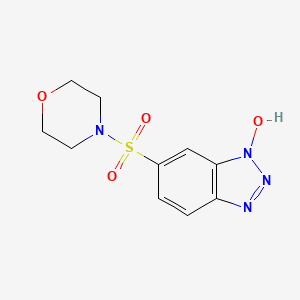
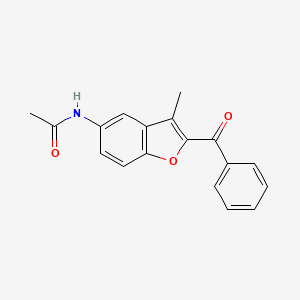
![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)
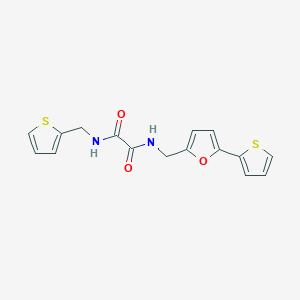
![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)
![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)
